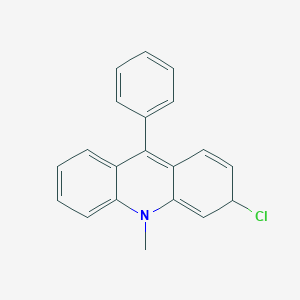

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine

Description

Properties

CAS No. |

6321-70-6 |

|---|---|

Molecular Formula |

C20H16ClN |

Molecular Weight |

305.8 g/mol |

IUPAC Name |

3-chloro-10-methyl-9-phenyl-3H-acridine |

InChI |

InChI=1S/C20H16ClN/c1-22-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)17-12-11-15(21)13-19(17)22/h2-13,15H,1H3 |

InChI Key |

TUURHZRXSUPERX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C1=CC(C=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine typically involves the reaction of 9-phenylacridine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acridone derivatives.

Reduction: Reduction reactions can convert it into dihydroacridine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Acridone derivatives.

Reduction: Dihydroacridine derivatives.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Dihydroacridine derivatives are distinguished by substituent patterns that dictate their reactivity and applications. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Chloro Substitutions : The presence of chlorine (e.g., at C3 or C10) correlates with enhanced pharmacological activity, as seen in anticancer and DNA-binding derivatives .

- Phenyl and Methyl Groups : These substituents improve thermal stability and electronic properties, making derivatives like BDMPYD and Ac-HPM suitable for OLEDs .

- Redox Behavior: AcrH2, lacking chloro or phenyl groups, exhibits distinct redox potentials (e.g., E° = 0.77 V in MeCN) compared to chlorinated analogs, which may show altered electron-transfer kinetics .

Pharmacological Activity

For example:

- 10-(4-Chlorophenyl)-9-(4-fluorophenyl)-hexahydroacridine-dione demonstrates antitumor activity by intercalating DNA and disrupting replication .

- 3,6-Diamino-10-methyl-9,10-dihydroacridine (AcrH) exhibits genotoxicity in bacterial mutagenicity assays, highlighting the dual role of amino substituents in therapeutic and toxicological profiles .

Chemical Reactivity

- Oxidation Reactions : AcrH2 reacts with strong oxidants (e.g., Ce⁴⁺) to form radical cations (λmax 650 nm) . The chloro and phenyl groups in 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine may stabilize similar intermediates, altering reaction pathways.

- Synthetic Flexibility : The compound’s chloro group enables further functionalization via cross-coupling reactions, a feature exploited in BDMPYD synthesis .

Biological Activity

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 6321-70-6 |

| Molecular Formula | C16H16ClN |

| Molecular Weight | 273.76 g/mol |

| IUPAC Name | 3-chloro-10-methyl-9-phenyl-3,10-dihydroacridine |

Biological Activity Overview

Research indicates that 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antioxidant Activity : Studies indicate that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress.

- Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The biological effects of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine are believed to be mediated through several pathways:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular pathways associated with cancer progression.

- Free Radical Scavenging : Its antioxidant properties allow it to neutralize free radicals, thereby reducing cellular damage.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results suggest its potential use in formulations aimed at mitigating oxidative damage.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine led to a dose-dependent decrease in cell viability in various cancer cell lines. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine:

- Dose-dependent Effects : The biological activities are often dose-dependent, with higher concentrations yielding more pronounced effects.

- Synergistic Potential : When combined with other therapeutic agents, the compound may enhance efficacy through synergistic mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.